molecular formula C12H13BrN2O B1415671 1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole CAS No. 1859427-93-2

1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole

Cat. No. B1415671
M. Wt: 281.15 g/mol
InChI Key: YYNJHYUYPHFKSU-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole is a chemical compound with the molecular formula C11H12BrN2O . Its structure features a pyrazole ring substituted with an ethoxy group and a bromobenzyl moiety. This compound has been designed, synthesized, and evaluated for its biological activity .


Molecular Structure Analysis

  • X-ray Single Crystal Diffraction : Reveals the precise three-dimensional arrangement of atoms in the crystal lattice .

Physical And Chemical Properties Analysis

  • Reactivity : It can serve as a reagent for introducing benzyl groups .

Scientific Research Applications

Synthesis and Characterization

"1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole" and similar compounds have been synthesized and characterized through various methods, highlighting their importance as organic intermediates with potential in heterocyclic chemistry. For instance, the synthesis, crystal structure, and DFT study of a closely related compound, 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, have been documented, showcasing its structural and molecular conformational analysis through FTIR, NMR, MS, and X-ray diffraction, as well as DFT calculations (Yang et al., 2021).

Antibacterial Activity

Pyrazole Schiff bases, including compounds structurally related to "1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole," have been synthesized and investigated for their antibacterial potential. A study on pyrazole Schiff bases elucidated their structural properties and assessed their inhibitory activity against C. albicans and Gram-negative bacteria, indicating potential use as antibacterial agents (Feng et al., 2018).

Antimicrobial Applications

Further research into pyrazole derivatives has identified several compounds with significant antimicrobial activities. The synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives and their evaluation against various bacterial and fungal strains showcased potent antimicrobial properties, demonstrating the therapeutic potential of such compounds (Raju et al., 2010).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activities. The investigation revealed significant antioxidant properties through various assays, indicating the relevance of pyrazole-based compounds in developing antioxidant agents (Chkirate et al., 2019).

Safety And Hazards

  • Chemical Warfare : Due to its irritating yet non-lethal nature, it has been used in chemical warfare training .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-ethoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-2-16-12-7-14-15(9-12)8-10-3-5-11(13)6-4-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNJHYUYPHFKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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